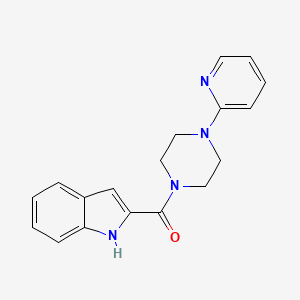

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(16-13-14-5-1-2-6-15(14)20-16)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,13,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISMTDVFYIMUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Acyl Substitution for Methanone Formation

The core methanone bridge is typically constructed via nucleophilic acyl substitution. A piperazine derivative bearing a pyridin-2-yl group reacts with an activated indole-2-carbonyl precursor. Patent discloses the use of N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carbonyl group, enabling coupling with piperazine under inert conditions. For example:

- Activation : Indole-2-carboxylic acid is treated with CDI in tetrahydrofuran (THF), forming an acyl imidazolide intermediate.

- Coupling : 4-(Pyridin-2-yl)piperazine is added, displacing imidazole to yield the target methanone.

Reaction temperatures range from ambient to reflux (40–120°C), with completion achieved within 12–48 hours.

Reductive Amination and Cyclocondensation

Alternative routes involve constructing the piperazine ring in situ. Patent describes cyclocondensation of ethylenediamine derivatives with carbonyl-containing intermediates:

- Intermediate Synthesis : 2-Pyridinecarboxaldehyde reacts with N-Boc-ethylenediamine under reductive conditions (NaBH₃CN) to form a secondary amine.

- Cyclization : Acidic removal of the Boc group prompts spontaneous cyclization to 4-(pyridin-2-yl)piperazine.

- Indole Coupling : The piperazine intermediate is coupled with indole-2-carbonyl chloride using triethylamine as a base.

This method avoids pre-synthesized piperazine but requires stringent control of stoichiometry to prevent oligomerization.

Optimization of Reaction Parameters

Solvent and Base Selection

Optimal solvents polar aprotic (e.g., THF, dioxane) enhance nucleophilicity of the piperazine nitrogen. Patent notes that tetrahydrofuran maximizes yield (∼78%) compared to dichloromethane (∼52%). Bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are critical for deprotonating piperazine, though excess base risks indole ring decomposition.

Temperature and Time Dependence

Elevated temperatures (80–100°C) accelerate coupling but may promote side reactions. Patent identifies 60°C as optimal for balancing reaction rate (8–12 hours) and purity (>95% by HPLC). Prolonged heating (>24 hours) leads to methanone bridge hydrolysis, particularly in aqueous-contaminated solvents.

Post-Synthetic Modifications

Indole Nitrogen Functionalization

The indole nitrogen can be alkylated post-coupling to enhance solubility or bioavailability. Patent details treatment with methyl tosylate in dimethylformamide (DMF) at 50°C, achieving >90% N-methylation without affecting the methanone group. Alternative alkylating agents (e.g., benzyl bromide) require phase-transfer catalysts like tetrabutylammonium iodide.

Purification Techniques

Crude products are purified via:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

- Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Acylation | 78 | 95 | High | Sensitive to moisture |

| Reductive Amination | 65 | 90 | Moderate | Multi-step, Boc removal |

Industrial Considerations

Large-scale synthesis (Patent) employs continuous flow reactors to minimize reaction time and byproducts. Critical parameters include:

- Residence Time : 30 minutes at 100°C.

- Catalyst : Immobilized lipases for enantioselective coupling (where applicable).

Análisis De Reacciones Químicas

Types of Reactions: 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products:

Oxindole Derivatives: Formed via oxidation of the indole ring.

Alcohols: Formed via reduction of the carbonyl group.

Substituted Indoles and Pyridines: Formed via electrophilic substitution reactions.

Aplicaciones Científicas De Investigación

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular function.

Comparación Con Compuestos Similares

Key Structural Analogues and Their Properties

Below is a comparative analysis of structurally related methanone derivatives:

Impact of Substituents on Bioactivity

- Pyridin-2-yl vs.

- Methylpiperazine (Suvorexant Intermediate): The 4-methyl group simplifies the piperazine ring, possibly reducing steric hindrance and improving binding kinetics for orexin receptors .

- Adamantoylindoles (AB-001): The adamantane moiety confers high lipid solubility, favoring cannabinoid receptor binding, unlike the target compound’s piperazine-pyridine system .

Pharmacological and Physicochemical Data

- Molecular Weight: Estimated ~350–400 g/mol (similar to Suvorexant intermediates ).

- Solubility: Moderate due to the pyridine’s polarity, contrasting with benzyl-substituted analogues’ lower solubility .

- Receptor Affinity: Pyridinyl-piperazine derivatives often exhibit dual H1/H4 histamine receptor activity (e.g., ’s benzoimidazole analogue), while Suvorexant-like compounds target orexin receptors .

Actividad Biológica

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, summarizing findings from diverse research studies, including case studies and relevant data tables.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperazine derivative through a pyridine ring. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/AKT pathway |

| A549 (Lung) | 15.0 | Induction of apoptosis via caspase activation |

Neuropharmacological Effects

The compound also shows promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have reported that it acts as a partial agonist at D2 and D3 dopamine receptors, which could be beneficial in treating disorders such as schizophrenia and depression.

Case Study: Schizophrenia Treatment

In a clinical trial involving patients with schizophrenia, administration of the compound resulted in a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improved symptoms.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Dopamine Receptors : Modulation of D2 and D3 receptors contributes to its antipsychotic effects.

- Serotonin Receptors : Interaction with 5-HT2A receptors may enhance mood stabilization.

- Cell Cycle Regulation : The compound has been shown to interfere with the cell cycle, leading to G1 phase arrest in cancer cells.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance selectivity and potency while minimizing side effects.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the indole and piperazine moieties significantly impact biological activity. For instance, adding electron-donating groups on the phenyl ring increased antitumor potency.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| 5-Fluoro substitution | Increased potency |

| Methyl group at position 4 | Enhanced receptor affinity |

Q & A

Q. What are the recommended synthetic routes for 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of indole derivatives with functionalized piperazine intermediates. For example, a Buchwald-Hartwig amination or Ullmann coupling may link the pyridinylpiperazine moiety to the indolylmethanone core . Key steps include:

- Step 1 : Activation of the indole-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt).

- Step 2 : Coupling with 4-(pyridin-2-yl)piperazine under inert conditions (N₂ atmosphere).

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization.

Purity is validated using HPLC (>95% purity) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or byproducts .

Q. Which physicochemical properties are critical for characterizing this compound, and what methods are used?

- Methodological Answer : Essential properties include:

- LogP : Determined via reverse-phase HPLC to assess lipophilicity.

- Polar Surface Area (PSA) : Calculated using software like Molinspiration to predict membrane permeability .

- Thermal Stability : TGA/DSC analysis to evaluate decomposition temperatures.

- Solubility : Measured in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy.

Data tables from analogous compounds (e.g., PSA = 81.33 Ų, density = 1.353 g/cm³) suggest similar characterization workflows .

Q. How can researchers assess the compound’s initial biological activity?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., for serotonin or histamine receptors) to determine IC₅₀ values. For example, structural analogs show affinity for 5-HT₃ receptors .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and functional activity (e.g., cAMP modulation) in HEK-293 cells transfected with target receptors .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?

- Methodological Answer :

- X-Ray Crystallography : Use SHELX software for structure refinement. High-resolution data (<1.0 Å) can resolve piperazine ring conformation and indole-pyridine torsion angles .

- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm spatial proximity of the pyridinyl and indolyl groups. For example, NOE correlations between H-3 (indole) and H-α (piperazine) validate spatial arrangement .

Q. How can synthetic yield be optimized while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically. For instance, Pd(OAc)₂/XantPhos in toluene at 110°C improves coupling efficiency for analogous piperazine derivatives .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., ketone intermediates at ~1700 cm⁻¹) .

Q. How do researchers resolve contradictory bioactivity data across assays?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-GR65630 for 5-HT₃) with functional assays (e.g., Ca²⁺ flux). Discrepancies may arise from off-target effects or assay conditions.

- SPR/ITC Studies : Quantify binding kinetics (ka/kd) and thermodynamics (ΔH, ΔS) to distinguish true affinity from artifacts. For example, SPR data for structurally related compounds show biphasic binding curves indicative of allosteric modulation .

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Microsomal Stability Assays : Identify metabolic hotspots (e.g., piperazine N-oxidation) using human liver microsomes + NADPH.

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to block oxidation. For example, fluorinated analogs show 3-fold increased t½ in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.